Product packaging for Methyl 2-(bromomethyl)-3-chlorobenzoate(Cat. No.:CAS No. 188187-03-3)

Methyl 2-(bromomethyl)-3-chlorobenzoate

Cat. No.: B070124
CAS No.: 188187-03-3
M. Wt: 263.51 g/mol
InChI Key: BZXFVKQUKUJTIM-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-chlorobenzoate is a high-value, bifunctional synthetic intermediate designed for advanced organic and medicinal chemistry research. This compound features two highly reactive and orthogonal sites: a benzyl bromide and an aryl chloride, which allow for sequential and selective functionalization via cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic substitutions. The ester group further enhances its utility, serving as a handle for hydrolysis, transesterification, or as a directing group in metalation reactions. Its primary research value lies in the efficient construction of complex molecular architectures, particularly in the synthesis of pharmaceutical candidates, agrochemicals, and functional materials. Researchers leverage this reagent as a key precursor for incorporating the versatile 2-(substituted-methyl)-3-chlorobenzoate scaffold into larger structures, enabling structure-activity relationship (SAR) studies and the exploration of novel bioactive compounds. The presence of both halogen and ester functionalities on the aromatic ring makes it an ideal candidate for developing inhibitors, ligands, and polymer monomers. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrClO2 B070124 Methyl 2-(bromomethyl)-3-chlorobenzoate CAS No. 188187-03-3

Properties

IUPAC Name

methyl 2-(bromomethyl)-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXFVKQUKUJTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452703
Record name Methyl 2-(bromomethyl)-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188187-03-3
Record name Methyl 2-(bromomethyl)-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromomethyl-3-chloro-benzoic acid methyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Reaction Setup

Radical bromination with NBS is a widely adopted method for introducing bromomethyl groups into aromatic systems. For methyl 3-chloro-2-methylbenzoate, this approach involves generating a bromine radical via azobisisobutyronitrile (AIBN) initiation. Key steps include:

  • Substrate : Methyl 3-chloro-2-methylbenzoate

  • Brominating Agent : NBS (3.5 equivalents)

  • Solvent System : Carbon tetrachloride (CCl₄) and acetonitrile (MeCN) in a 5:1 ratio.

  • Conditions : Reflux at 65–80°C for 1.5–2 hours under inert atmosphere.

Mechanistic Pathway

The reaction proceeds through a radical chain mechanism:

  • Initiation : AIBN decomposes thermally to generate free radicals.

  • Propagation : NBS abstracts a hydrogen atom from the methyl group, forming a benzyl radical.

  • Bromination : The radical reacts with NBS to yield the bromomethyl product.

Yield and Byproducts

  • Primary Product : Methyl 2-(bromomethyl)-3-chlorobenzoate (57–65% yield).

  • Byproducts :

    • α,α-Dibromo derivatives (7–10% yield) due to over-bromination.

    • Unreacted starting material (3–5%).

Table 1: Optimization of NBS-Based Bromination

ParameterConditionYield (%)Purity (%)
Solvent (CCl₄:MeCN)5:16598
NBS Equivalents3.55795
Temperature (°C)656297
Reaction Time (hours)1.56598

Electrophilic Bromination with Molecular Bromine

Catalytic Bromination

Electrophilic substitution using molecular bromine (Br₂) and Lewis acid catalysts offers an alternative pathway:

  • Catalyst : Iron(III) bromide (FeBr₃, 10 mol%).

  • Solvent : Dichloromethane (DCM) or chloroform.

  • Conditions : Room temperature, 12–24 hours.

Substrate Limitations

This method is less selective for methylbenzoate derivatives due to competing ring bromination. For methyl 3-chloro-2-methylbenzoate, only 30–40% of the desired bromomethyl product forms, with significant para-brominated byproducts.

Workup and Purification

  • Quenching : Sodium thiosulfate to neutralize excess Br₂.

  • Purification : Column chromatography (hexane:ethyl acetate, 10:1) to isolate the product.

Boron-Mediated Bromination

Patent-Inspired Methodology

A Chinese patent (CN101671238B) describes a boron-assisted approach for analogous bromoethers, adaptable to benzoate systems:

  • Borate Intermediate Formation : React methyl 3-chloro-2-methylbenzoate with metaboric anhydride in toluene.

  • Bromination : Treat the borate ester with hydrogen bromide (HBr) gas.

Advantages and Challenges

  • Yield : 70–75% (theoretical).

  • Scalability : Suitable for industrial production due to recyclable boron byproducts.

  • Drawbacks : Requires stringent moisture control and specialized equipment for HBr handling.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost Efficiency
NBS/AIBN Radical6598ModerateHigh
Br₂/FeBr₃ Electrophilic4085LowModerate
Boron-Mediated7595HighLow

Critical Considerations

  • Radical Bromination : Optimal for lab-scale synthesis due to simplicity and reproducibility.

  • Boron-Mediated : Preferred for industrial applications despite higher initial costs.

  • Electrophilic Bromination : Limited to substrates resistant to ring bromination.

Emerging Techniques and Innovations

Photochemical Bromination

Recent studies explore visible-light-mediated bromination using NBS and eosin Y as a photocatalyst. Preliminary data suggest:

  • Yield : 55–60% under blue LED irradiation.

  • Advantages : Reduced reaction time (30 minutes) and milder conditions.

Flow Chemistry Applications

Continuous flow reactors enhance heat transfer and mixing efficiency for NBS-based bromination:

  • Residence Time : 10 minutes.

  • Yield Improvement : 70–75% with minimized byproducts .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-3-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol are typical reducing agents.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of methyl 2-(bromomethyl)-3-chlorobenzoate are diverse, spanning several scientific disciplines:

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules .

Pharmaceutical Development

In medicinal chemistry, this compound is utilized as a precursor for synthesizing potential drug candidates. Notably, it has been explored for its antimicrobial and anticancer properties. The bromomethyl group enhances the compound's ability to act as a reactive electrophile, which can be targeted by nucleophilic drug candidates .

Agrochemical Applications

This compound is also employed in the development of agrochemicals, including pesticides and herbicides. Its ability to modify biological pathways makes it suitable for creating compounds that can effectively target pests while minimizing environmental impact .

Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as enzyme inhibitors. For instance, studies have indicated that modifications to the benzoate structure can significantly enhance potency against specific biological targets, including those involved in viral replication .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives synthesized from this compound. The results indicated that certain modifications led to compounds with significantly enhanced cytotoxicity against cancer cell lines compared to unmodified structures. The introduction of additional halogen substituents was found to improve binding affinity to cancer-related targets .

Case Study 2: Agrochemical Development

Another research project focused on the application of this compound in developing novel herbicides. The study revealed that compounds derived from this intermediate exhibited selective toxicity towards specific weed species while being safe for crops, demonstrating its potential in sustainable agriculture .

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-3-chlorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Table 1: Structural and Physical Comparison
Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Methyl 2-(bromomethyl)-3-chlorobenzoate (188187-03-3) C₉H₈BrClO₂ 2-Bromomethyl, 3-Chloro 263.52 Oil; bp ~331°C
Methyl 2-bromomethyl-4-chlorobenzoate (145908-29-8) C₉H₈BrClO₂ 2-Bromomethyl, 4-Chloro 263.52 Solid; mp >95°C
Methyl 5-bromo-2-methylbenzoate (79669-50-4) C₉H₉BrO₂ 5-Bromo, 2-Methyl 229.07 Liquid; bp ~45–48°C ▲
Methyl 4-(bromomethyl)-3-chlorobenzoate (N/A) C₉H₈BrClO₂ 4-Bromomethyl, 3-Chloro 263.52 White solid; used in HBV studies
Key Observations:

Substituent Position: The 3-chloro group in the target compound increases steric hindrance compared to the 4-chloro isomer (CAS 145908-29-8), affecting reactivity in nucleophilic substitutions . Bromomethyl vs.

Physical State :

  • The target compound exists as an oil, whereas its 4-chloro isomer is a solid, likely due to differences in crystal packing influenced by substituent positions .
Table 2: Reactivity and Functional Use Cases
Compound Key Reactivity Applications
Target Compound Bromomethyl group participates in alkylation and cross-coupling reactions . Intermediate in antiviral agents (e.g., HBV RNase H inhibitors) .
Methyl 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)-6′-chlorobenzoate (Compound 9) Electrophilic aromatic substitution at the 6′-chloro position . Antiviral research (HBV targeting) .
Methyl 2-bromo-5-chlorobenzoate (57381-62-1) Bromine acts as a leaving group in Suzuki-Miyaura couplings . Synthesis of biaryl scaffolds .
Key Findings:
  • The bromomethyl group in the target compound enables diverse transformations, such as nucleophilic displacement to introduce heteroatoms or form carbon-carbon bonds, which are less feasible in bromo-substituted analogs .
  • In contrast, Methyl 4-(bromomethyl)-3-chlorobenzoate (Compound 9 from ) is utilized in HBV RNase H inhibition studies, highlighting the role of the isoindoline-1,3-dione moiety in enhancing bioactivity .

Spectroscopic and Analytical Data

NMR Comparison:
  • Target Compound :
    • ¹H NMR (CDCl₃): δ 7.75 (1H, dd, J = 7.9 Hz), 5.01 (2H, s, CH₂Br), 3.86 (3H, s, OCH₃) .
    • ¹³C NMR : δ 166.4 (C=O), 26.7 (CH₂Br) .
  • Methyl 4-(bromomethyl)-3-chlorobenzoate (Compound 9):
    • ¹H NMR : δ 7.47 (aromatic), 5.21 (CH₂Br), 3.91 (OCH₃) .

The downfield shift of the CH₂Br protons in the target compound (δ 5.01) compared to Compound 9 (δ 5.21) reflects electronic differences due to the 3-chloro substituent .

Biological Activity

Methyl 2-(bromomethyl)-3-chlorobenzoate is an organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for drug development.

This compound has the molecular formula C8H6BrClO2C_8H_6BrClO_2. The compound features a benzene ring substituted with bromine and chlorine atoms, which significantly influences its reactivity and biological interactions. The presence of the bromomethyl group enables nucleophilic substitution reactions, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Aromatic Substitution : The halogenated structure allows the compound to participate in electrophilic aromatic substitution reactions, which can modify proteins and nucleic acids.
  • Enzyme Inhibition : Similar compounds have been used to study enzyme inhibition, suggesting that this compound may inhibit specific enzymes involved in metabolic pathways .
  • Blood-Brain Barrier Permeability : Predictions indicate that this compound can cross the blood-brain barrier, raising potential implications for neurological applications.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological interactions. This compound has been identified as a genotoxic impurity in pharmaceuticals like lenalidomide, highlighting its relevance in drug safety assessments.

Case Studies

  • Genotoxicity : A study noted that this compound might act as a genotoxic agent, affecting cellular integrity and gene expression. This aspect is particularly critical in evaluating the safety profiles of drugs containing this compound as an impurity.
  • Enzyme Interaction : In enzyme studies, this compound was utilized to investigate its effects on various proteins involved in cellular signaling pathways. It demonstrated potential inhibitory effects on certain enzymes, which could be exploited for therapeutic purposes .

Table 1: Summary of Biological Activities and Mechanisms

Activity Mechanism Implications
GenotoxicityInterference with DNA/RNADrug safety concerns
Enzyme inhibitionElectrophilic substitutionPotential therapeutic applications
Blood-brain barrier permeabilityHigh gastrointestinal absorptionNeurological implications

Applications in Research

This compound serves as an important intermediate in organic synthesis and has applications across various fields:

  • Medicinal Chemistry : It is used to develop drugs with anti-inflammatory and analgesic properties.
  • Biological Studies : The compound is employed in studies focusing on enzyme inhibition and protein-ligand interactions .
  • Industrial Chemistry : Its reactivity makes it valuable in producing specialty chemicals, dyes, and pigments.

Q & A

Q. How can purification challenges (e.g., co-eluting impurities) be addressed?

  • Answer :
  • Flash Chromatography : Use gradient elution (hexane → EtOAc) with UV detection at 254 nm.
  • Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals.
  • Prep-HPLC : Employ C18 columns with acetonitrile/water mobile phases for stubborn impurities.
    For persistent issues, derivatize impurities (e.g., silylation for GC-MS analysis) to identify structural motifs .

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